molecular formula C22H29N5O4S B4463465 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B4463465
M. Wt: 459.6 g/mol
InChI Key: LVPVGRGDSCRWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through a ring-closing metathesis (RCM) strategy after alkylation of catechol derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various downstream effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Domoxin
  • Eltoprazine
  • Fluparoxan
  • Imiloxan
  • Piperoxan
  • Proroxan

Uniqueness

Compared to these similar compounds, 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-17-23-21(25-7-3-2-4-8-25)16-22(24-17)26-9-11-27(12-10-26)32(28,29)18-5-6-19-20(15-18)31-14-13-30-19/h5-6,15-16H,2-4,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPVGRGDSCRWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.